molecular formula C8H5ClF2O2 B2417513 2-Chloro-1-(4,5-difluoro-2-hydroxyphenyl)ethanone CAS No. 1803836-68-1

2-Chloro-1-(4,5-difluoro-2-hydroxyphenyl)ethanone

Cat. No.: B2417513
CAS No.: 1803836-68-1
M. Wt: 206.57
InChI Key: ZWPILJHXWSMNER-UHFFFAOYSA-N
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Description

2-Chloro-1-(4,5-difluoro-2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H5ClF2O2. It is a derivative of ethanone, characterized by the presence of chloro, difluoro, and hydroxy substituents on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4,5-difluoro-2-hydroxyphenyl)ethanone typically involves the chlorination of 1-(4,5-difluoro-2-hydroxyphenyl)ethanone. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions to ensure selective chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4,5-difluoro-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-1-(4,5-difluoro-2-hydroxyphenyl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4,5-difluoro-2-hydroxyphenyl)ethanone involves its interaction with specific molecular targets. The chloro and difluoro substituents enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(4-fluoro-2-hydroxyphenyl)ethanone
  • 2-Chloro-1-(4,5-dichloro-2-hydroxyphenyl)ethanone
  • 2-Chloro-1-(4,5-dimethyl-2-hydroxyphenyl)ethanone

Uniqueness

2-Chloro-1-(4,5-difluoro-2-hydroxyphenyl)ethanone is unique due to the presence of both chloro and difluoro substituents, which impart distinct chemical and biological properties. The difluoro groups enhance its lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-1-(4,5-difluoro-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c9-3-8(13)4-1-5(10)6(11)2-7(4)12/h1-2,12H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPILJHXWSMNER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)O)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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